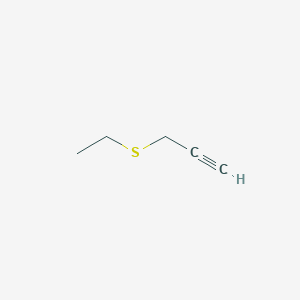

Propargyl ethyl sulfide

Beschreibung

Structural Context and Significance of the Propargyl Sulfide Motif

The propargyl sulfide motif is characterized by the presence of a sulfur atom attached to a propargylic carbon, the sp3-hybridized carbon adjacent to a carbon-carbon triple bond. This structural arrangement is of considerable interest to organic chemists for several reasons. The propargylic position is activated towards various reactions due to the electron-withdrawing nature of the adjacent alkyne. semanticscholar.org

The sulfur atom, with its lone pairs of electrons, can participate in various transformations, including acting as a nucleophile or stabilizing adjacent reactive intermediates. The interplay between the sulfur atom and the alkyne functionality allows for a diverse range of chemical behaviors, making the propargyl sulfide motif a versatile building block in synthesis. kcl.ac.ukresearchgate.net

Strategic Importance in Chemical Synthesis

The strategic importance of propargyl ethyl sulfide and related propargyl sulfides lies in their ability to serve as precursors to a wide array of more complex molecules. kcl.ac.uk They are particularly valuable in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researcher.life

Propargyl sulfides can undergo a variety of transformations, including:

Rearrangement Reactions: They are known to participate in sigmatropic rearrangements, such as the nist.govresearcher.life-sigmatropic rearrangement, to form functionalized allenes. researcher.lifersc.org

Cyclization Reactions: Intramolecular reactions involving the alkyne and other functional groups within the molecule can lead to the formation of various ring systems. acs.orgmanchester.ac.uk For instance, the intramolecular alkyne arylation of S-aryl propargyl thioethers provides access to 2H-thiochromenes. acs.org

Addition Reactions: The alkyne moiety can undergo addition reactions, and the sulfur can direct or participate in these transformations. tandfonline.com

Domino Reactions: Propargyl sulfides have been employed in palladium-catalyzed domino reactions, which allow for the rapid assembly of complex molecular structures in a single step. academie-sciences.fr

For example, research has shown that propargyl sulfides can react with diazoenals in a rhodium-catalyzed reaction to form highly functionalized γ-allenyl(sulfanyl)enals. researcher.life In another instance, Lewis acid-mediated reactions of propargyl sulfides with ethyl glyoxylate have been shown to yield 2,5-dihydrofuran derivatives through a [3+2] cycloaddition. tandfonline.comresearchgate.nettandfonline.com These examples highlight the utility of the propargyl sulfide unit in forging new carbon-carbon and carbon-heteroatom bonds, underscoring its strategic value in the synthesis of diverse and complex target molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dihydrofuran |

| 2H-thiochromenes |

| γ-allenyl(sulfanyl)enals |

| Ethyl glyoxylate |

Eigenschaften

IUPAC Name |

3-ethylsulfanylprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRTUSIZMXOMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334964 | |

| Record name | Propargyl ethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-92-1 | |

| Record name | Propargyl ethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving Propargyl Ethyl Sulfide and Analogues

Rearrangement Reactions

Rearrangement reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. Propargyl sulfides, including propargyl ethyl sulfide, are known to undergo several synthetically useful rearrangements.

Doyle-Kirmse Reaction Pathways with Propargyl Sulfides

The Doyle-Kirmse reaction is a powerful carbon-carbon bond-forming reaction that traditionally involves the reaction of an allyl sulfide with a diazo compound in the presence of a metal catalyst. nih.gov This reaction proceeds through the formation of a sulfur ylide, which then undergoes a nih.govchemrxiv.org-sigmatropic rearrangement. nih.gov When propargyl sulfides are used as substrates, the reaction yields valuable allene products instead of homoallyl sulfides. wikipedia.org

The generally accepted mechanism for the metal-catalyzed Doyle-Kirmse reaction of a propargyl sulfide begins with the reaction of a metal catalyst, such as a rhodium or copper salt, with a diazo compound (e.g., ethyl diazoacetate) to form a metal carbene intermediate. The sulfur atom of the propargyl sulfide then acts as a nucleophile, attacking the electrophilic carbene carbon to form a sulfonium ylide. This ylide is the key intermediate that subsequently undergoes a concerted nih.govchemrxiv.org-sigmatropic rearrangement. In this rearrangement, a new carbon-carbon bond is formed between the carbene carbon and the terminal carbon of the propargyl group, with concomitant cleavage of the carbon-sulfur bond, leading to the formation of a functionalized allene.

Recent advancements have demonstrated that this transformation can also be induced by visible light, offering a metal-free alternative. chemrxiv.orgacs.org In the photochemical Doyle-Kirmse reaction, light irradiation of a diazo compound generates a singlet carbene. This carbene reacts with the propargyl sulfide to form the sulfonium ylide, which then rearranges to the allene product. chemrxiv.org The reaction has been shown to be effective for a broad range of aryl diazoacetates and propargyl sulfides. chemrxiv.org Furthermore, biocatalytic versions of the Doyle-Kirmse reaction using engineered myoglobin have been developed, enabling the asymmetric synthesis of allenes from propargylic sulfides with moderate to good enantioselectivity. nih.gov

Various metal catalysts, including those based on silver, have been found to be effective for the Doyle-Kirmse reaction of propargyl sulfides. rsc.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. The versatility of this reaction makes it a valuable tool for the synthesis of complex molecules containing the allene functional group.

O,S-Rearrangements of Propargylic Thioesters and Xanthates

Propargylic thioesters and xanthates are also prone to rearrangement reactions, providing access to a range of sulfur-containing compounds. A notable example is the copper-catalyzed enantioselective O,S-rearrangement of propargylic xanthates. researchgate.net This reaction allows for the efficient synthesis of chiral propargylic sulfur compounds.

The proposed mechanism for this transformation involves the coordination of the copper catalyst to the propargylic xanthate. This is followed by an intramolecular rearrangement where the thiocarbonyl sulfur atom attacks the propargylic carbon, leading to the cleavage of the C-O bond and the formation of a new C-S bond. The stereochemical outcome of the reaction is controlled by the chiral ligand on the copper catalyst. This method provides a powerful tool for the synthesis of enantioenriched propargylic dithio- and trithiocarbonates.

In a related thermal process, S-propargyl xanthates can undergo a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement upon heating. thieme-connect.de This process begins with an isomerization of the S-propargyl xanthate to an S-allenyl xanthate. thieme-connect.de This intermediate can then exist in equilibrium with a betaine species. thieme-connect.de This betaine can be trapped by various electrophiles, leading to a diverse array of products. For instance, in the presence of a carboxylic acid, the betaine can be protonated, ultimately leading to the formation of an ester and a dithiolanone. thieme-connect.com This reaction proceeds with inversion of configuration at the propargylic center. thieme-connect.com

Propargyl-Allene Isomerizations

The isomerization of propargyl sulfides to their allenyl sulfide isomers is a well-documented process that can be promoted by bases. researchgate.netbenthamdirect.com This rearrangement is a key step in various synthetic sequences, as the resulting allenes are versatile intermediates for subsequent transformations. researchgate.net

The mechanism of the base-catalyzed propargyl-allene isomerization involves the abstraction of a proton from the carbon adjacent to the sulfur atom by a base, such as potassium tert-butoxide. This generates a carbanion that is stabilized by the adjacent sulfur atom. Subsequent protonation of this intermediate at the terminal carbon of the alkyne moiety leads to the formation of the thermodynamically more stable allenyl sulfide.

This isomerization can be part of a tandem reaction sequence. For instance, a series of π-conjugated bis-propargylic sulfides have been shown to undergo a facile isomerization to the corresponding allenes in the presence of an amine base. This is followed by a tandem cyclization and aromatization to yield diradical intermediates. researchgate.net

Cyclization and Annulation Processes

This compound and its analogues are valuable precursors for the construction of cyclic and polycyclic systems through cyclization and annulation reactions. These processes often involve the unique reactivity of the propargyl group and can be mediated by various catalysts.

Intramolecular Thia-Cyclization Reactions

Intramolecular thia-cyclization reactions of propargyl sulfides provide a direct route to sulfur-containing heterocycles. For example, the 6-endo-dig cyclization of S-aryl propargyl sulfides has been developed to synthesize 2H-thiochromenes. nih.govacs.org The success of this cyclization is highly dependent on the substitution pattern at the propargylic position. nih.gov The presence of gem-disubstituents at the propargylic position can favor the 6-endo-dig cyclization through the Thorpe-Ingold effect. acs.org

These cyclizations can be promoted by electrophilic agents such as N-iodosuccinimide (for iodoarylation) or silver catalysts (for hydroarylation). nih.gov In the case of silver-catalyzed hydroarylation, the silver cation activates the alkyne towards nucleophilic attack by the appended aryl ring. Subsequent protonolysis of the resulting organosilver intermediate furnishes the thiochromene product.

Another example involves the treatment of N-propargylamides with Lawesson's reagent, which is thought to proceed through an N-(propargyl)thioamide intermediate that undergoes a facile 5-exo-dig cyclization to afford dihydrothiazoles. beilstein-journals.org Similarly, primary α,α-disubstituted N-propargylamines react with isothiocyanates to form N-propargylthioureas, which can cyclize to 2-iminothiazolidines via an intramolecular thia-Michael addition. beilstein-journals.org

Annulation Reactions via Metal-Allenylidene Intermediates

Metal-allenylidene intermediates, often generated from propargylic precursors, are powerful electrophilic species that can participate in annulation reactions to construct complex ring systems. researchgate.net Copper-allenylidene intermediates, for instance, are key in the enantioselective [4+1] annulation of sulfur ylides. researchgate.netacs.org

In a typical reaction, a propargylic precursor, such as a propargylic carbamate, reacts with a copper catalyst to generate a copper-allenylidene intermediate. researchgate.net This intermediate is electrophilic at the α- and γ-carbons. Sulfur ylides can then act as nucleophiles, attacking the allenylidene. The regioselectivity of this attack (α- versus γ-attack) can be controlled by substituents on the propargylic precursor. nih.gov

For example, the copper-catalyzed decarboxylative [4+1] annulation of 4-methyl-4-propargyl-benzoxazinanones with sulfur ylides proceeds via a γ-attack of the ylide on the copper-allenylidene intermediate to afford 3-methyl-3-propargyl-indolines with a quaternary stereocenter. nih.gov In contrast, the use of 4-trifluoromethyl-4-propargyl-benzoxazinanones leads to an unexpected α-attack, resulting in the formation of 3-trifluoromethyl-2-functionalized indoles. nih.gov These reactions showcase the synthetic utility of propargyl sulfides and their derivatives in constructing diverse heterocyclic frameworks through controlled annulation strategies.

Radical-Initiated Cyclizations Involving Sulfinyl Radicals

While the broader field of radical chemistry has extensively studied cyclizations initiated by thiyl (RS•) and sulfonyl (RSO₂•) radicals, the direct involvement of sulfinyl radicals (RSO•) in the cyclization of propargyl thioether derivatives is less documented in contemporary research. The generation of sulfonyl radicals from precursors like sulfonyl hydrazides or sulfinic acids is a common strategy to initiate cascade cyclizations of enynes. nih.govresearchgate.netrsc.org For instance, a sulfonyl radical can add to the alkyne of a 1,6-enyne, triggering a subsequent cyclization to form highly functionalized heterocyclic structures. nih.govresearchgate.net

In contrast, thiyl radicals (RS•), readily generated from thiols or disulfides, are well-known initiators for the cyclization of unsaturated substrates. mdpi.com The addition of a thiyl radical to an alkyne creates a vinyl radical, which can then undergo intramolecular cyclization. rsc.orgthieme-connect.de A notable example involves a cascade cyclization where the addition of a thiyl radical is followed by an intramolecular homolytic substitution (SHi) at the sulfur atom, demonstrating the capacity of the sulfur atom to act as a biradical equivalent. nih.gov

The related nih.govnih.gov-sigmatropic rearrangement of propargylic sulfenates to allenic sulfoxides is a well-established, non-radical pathway that underscores the reactivity of sulfur-oxygen systems in propargylic frameworks. researchgate.net However, specific examples of cyclizations initiated directly by the addition of a sulfinyl radical to the alkyne of a propargyl sulfide remain a developing area of investigation. The typical mechanism for related sulfonyl radical-initiated cyclizations involves the following key steps, which could be hypothetically extended to sulfinyl radicals:

Radical Generation : Formation of the sulfinyl radical (RSO•) from a suitable precursor.

Radical Addition : The electrophilic or nucleophilic radical adds to the carbon-carbon triple bond of the propargyl system, generating a vinyl radical intermediate.

Cyclization : The vinyl radical undergoes an intramolecular cyclization, typically in a 5-exo or 6-endo fashion, onto a tethered unsaturated moiety.

Termination/Propagation : The resulting cyclized radical is quenched by abstracting a hydrogen atom or another group to yield the final product and potentially propagate a radical chain. nih.gov

Intramolecular Alkyne Hydroarylation and Iodoarylation with S-Aryl Propargyl Thioethers

A significant advancement in the chemistry of propargyl sulfide analogues is the development of intramolecular hydroarylation and iodoarylation reactions of S-aryl propargyl thioethers, which provide direct access to substituted 2H-thiochromenes. nih.gov These reactions represent a powerful C-H functionalization strategy that avoids the need for pre-functionalized aromatic rings. nih.govacs.org

The success of these cyclizations is highly dependent on the substitution at the propargylic position. acs.orgacs.org Research has demonstrated that substrates bearing a quaternary carbon center at the propargylic position (a gem-disubstituent effect) are crucial for favoring the desired 6-endo-dig cyclization pathway over competitive side reactions. acs.orgacs.org

Silver-Catalyzed Hydroarylation: The intramolecular hydroarylation is effectively catalyzed by silver salts, such as silver triflate. researchgate.net The proposed mechanism involves the activation of the alkyne by the π-acidic silver catalyst, which facilitates the nucleophilic attack of the tethered aryl ring. Computational studies on analogous systems suggest the reaction proceeds via initial π-coordination of the catalyst to the alkyne, followed by a Friedel-Crafts-type nucleophilic attack from the phenyl ring. rsc.org

N-Iodosuccinimide (NIS)-Promoted Iodoarylation: The corresponding iodoarylation is achieved using N-iodosuccinimide (NIS) as an electrophilic iodine source. acs.orgresearchgate.net The reaction is believed to proceed through the formation of an iodonium ion intermediate upon interaction of the alkyne with NIS. This activation prompts the intramolecular attack of the aryl group, leading to the formation of the 3-iodo-2H-thiochromene product. This methodology has proven effective for a range of S-aryl propargyl thioethers with both electron-donating and moderately electron-withdrawing groups on the aryl ring. acs.org

A selection of S-aryl propargyl thioethers has been successfully converted to the corresponding 3-iodothiochromenes under optimized conditions. researchgate.net

| Substrate (S-Aryl Propargyl Thioether) | Aryl Substituent (R) | Product (3-Iodothiochromene) | Yield (%) |

|---|---|---|---|

| (2-methyl-4-phenylbut-3-yn-2-yl)(p-tolyl)sulfane | p-CH₃ | 3-iodo-2,2-dimethyl-8-methyl-2H-thiochromene | 85 |

| (4-(tert-butyl)phenyl)(2-methyl-4-phenylbut-3-yn-2-yl)sulfane | p-tBu | 8-(tert-butyl)-3-iodo-2,2-dimethyl-2H-thiochromene | 87 |

| (4-chlorophenyl)(2-methyl-4-phenylbut-3-yn-2-yl)sulfane | p-Cl | 8-chloro-3-iodo-2,2-dimethyl-2H-thiochromene | 75 |

| (4-bromophenyl)(2-methyl-4-phenylbut-3-yn-2-yl)sulfane | p-Br | 8-bromo-3-iodo-2,2-dimethyl-2H-thiochromene | 70 |

| (2-methyl-4-phenylbut-3-yn-2-yl)(phenyl)sulfane | H | 3-iodo-2,2-dimethyl-2H-thiochromene | 80 |

Mechanisms of Propargylic Cation Formation and Reactivity

The generation of a carbocation at the propargylic position is a key mechanistic feature in many reactions of propargyl derivatives. Propargylic alcohols, for instance, are readily activated by Lewis or Brønsted acids, leading to the formation of a propargylic cation through the loss of water. rsc.orgrsc.org This cation is more accurately described as a resonance-stabilized species, with significant charge delocalization onto the alkyne, often represented as an allenium ion. acs.orgacs.org

The stability and subsequent reactivity of this intermediate are highly dependent on its substitution pattern. Primary propargylic cations are generally unstable, making substitution reactions with primary propargylic alcohols unfavorable. rsc.org In contrast, tertiary propargylic alcohols readily form the corresponding cation, which can then be trapped by a wide range of nucleophiles (C-, O-, S-, and N-centered). researchgate.net However, the reactivity of this tertiary propargylic/allenium cation is complex, with several competing reaction pathways available, including:

Sₙ1 Substitution: Direct attack of a nucleophile at the carbocation center.

Sₙ' Reaction: Nucleophilic attack at the terminal carbon of the allenium resonance structure, leading to the formation of allenes. acs.orgacs.org

Elimination: Loss of a proton to form enynes or other unsaturated products.

A classic strategy to control the immense reactivity of propargylic cations is through their stabilization by complexation with transition metals, most notably in the Nicholas reaction, which utilizes dicobalt hexacarbonyl to stabilize the cation. uwindsor.ca This stabilization allows for a broad range of nucleophilic additions with high selectivity, after which the metal can be removed. uwindsor.ca While direct studies on this compound are specific, the principles of cation formation from analogous propargyl alcohols are directly applicable. The sulfur atom in a propargyl sulfide can also be protonated or coordinated to a Lewis acid, facilitating the departure of a leaving group and formation of the corresponding propargylic cation.

C-H Activation Methodologies

Rhodium(III)-Catalyzed C-H Functionalization Strategies

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and versatile tool for the construction of complex molecular scaffolds. rsc.orgsnnu.edu.cn This strategy typically relies on the use of a directing group within the substrate to guide the rhodium catalyst to a specific C-H bond, often at the ortho-position of an aromatic ring, ensuring high regioselectivity. nih.gov The general catalytic cycle for such a transformation, particularly for the annulation with alkynes, can be summarized as follows:

C-H Activation: The Rh(III) catalyst coordinates to the directing group and undergoes a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. snnu.edu.cn

Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle. This migratory insertion typically forms a seven-membered rhodacycle.

Reductive Elimination: The seven-membered intermediate undergoes reductive elimination to form a new C-C bond and the final annulated product, regenerating a Rh(I) species.

Catalyst Reoxidation: An oxidant, which can be external (e.g., Cu(OAc)₂) or internal to the substrate, reoxidizes the Rh(I) back to the active Rh(III) state to complete the catalytic cycle. nih.gov

While direct examples using this compound are not prevalent, the strategy has been successfully applied to analogous sulfur-containing compounds like sulfoximines, sulfilimines, and phenylphosphine sulfides. rsc.orgacs.org For instance, sulfoximines can act as directing groups to facilitate the C-H activation of an attached aryl ring and its subsequent annulation with alkynes to produce 1,2-benzothiazine derivatives. rsc.org Similarly, sulfilimines have been used as transformable directing groups where an N-S bond cleavage event is part of the cascade. These examples demonstrate the high potential for applying Rh(III)-catalyzed C-H functionalization strategies to propargyl sulfide analogues bearing suitable directing groups, opening avenues for the synthesis of novel sulfur-containing heterocyclic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.